Taselisib

Description

This compound is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) alpha isoform (PIK3CA), with potential antineoplastic activity. This compound selectively inhibits PIK3CA and its mutant forms in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PIK3CA-expressing tumor cells. By specifically targeting class I PI3K alpha, this agent may be more efficacious and less toxic than pan PI3K inhibitors. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and causes increased tumor cell growth, survival, and resistance to both chemotherapy and radiotherapy. PIK3CA, which encodes the p110-alpha catalytic subunit of the class I PI3K, is mutated in a variety of cancer cell types and plays a key role in cancer cell growth and invasion.

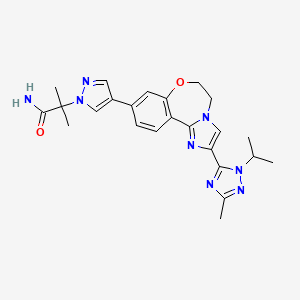

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUQXVWXFDOSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155842 | |

| Record name | Taselisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282512-48-4 | |

| Record name | 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1282512-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taselisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282512484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taselisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taselisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08J2O299M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taselisib in PIK3CA-Mutant Cancers: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taselisib (GDC-0032) is a potent, orally bioavailable small molecule inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) family, with enhanced selectivity for cancers harboring activating mutations in the PIK3CA gene. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, and mutations in PIK3CA, which encodes the p110α catalytic subunit of PI3K, are a key oncogenic driver in numerous solid tumors, including a high percentage of breast cancers.[1][2] this compound exhibits a unique dual mechanism of action, not only inhibiting the kinase activity of the PI3K enzyme but also promoting the degradation of the mutant p110α protein.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While it showed promise, its development was halted due to a modest clinical benefit-to-risk profile.[1][5]

Core Mechanism of Action

This compound is a β-isoform-sparing PI3K inhibitor, demonstrating potent activity against the p110α, p110δ, and p110γ isoforms, with significantly less activity against the p110β isoform.[6][7] This selectivity is crucial, as inhibition of the β isoform has been linked to certain toxicities. The primary mechanism involves competitive binding to the ATP pocket of the PI3K catalytic subunit, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][9]

The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire downstream PI3K/AKT/mTOR signaling cascade is suppressed. This leads to the inhibition of critical cellular processes that are often hijacked by cancer cells, including cell growth, proliferation, survival, and metabolism.[8][10]

Unique Dual-Action in Mutant PIK3CA

A distinguishing feature of this compound is its dual mechanism of action specifically in PIK3CA-mutant cells.[4][11] Beyond kinase inhibition, this compound induces the ubiquitin-mediated, proteasome-dependent degradation of the mutant p110α protein.[4] This effect is not observed with wild-type p110α and is not a common feature of other PI3K inhibitors.[3][4] This targeted degradation of the primary oncogenic driver protein leads to a more profound and sustained suppression of the signaling pathway, which is believed to contribute to its enhanced potency in PIK3CA-mutant cancer models.[4][11]

Downstream Signaling Effects

The inhibition of PI3K by this compound results in a cascade of downstream effects:

-

Reduced AKT Phosphorylation : this compound treatment leads to a marked decrease in the phosphorylation of AKT at key residues (e.g., Serine 473), preventing its activation.[8][10]

-

Inhibition of mTOR Pathway : The suppression of AKT activity subsequently inhibits the mTOR complex 1 (mTORC1) pathway. This is observed through the decreased phosphorylation of mTORC1 substrates such as ribosomal protein S6 kinase (S6K), eukaryotic translation initiation factor 4E-binding protein 1 (4EBP-1), and S6 ribosomal protein.[10][12]

-

Induction of Apoptosis and Cell Cycle Arrest : By blocking pro-survival signals, this compound induces apoptosis, as evidenced by the increased cleavage of poly-ADP ribose polymerase (PARP).[10][13] Furthermore, it can cause cell cycle arrest, typically in the G0/G1 phase.[12]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives [mdpi.com]

- 8. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dual-Pronged Attack of Taselisib on PI3K-Driven Cancers

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Taselisib (GDC-0032) is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. Unlike many other PI3K inhibitors that primarily function through kinase suppression, this compound exhibits a unique dual mechanism of action. It not only competitively inhibits the catalytic activity of PI3K, with a particular potency against the p110α isoform, but also induces the specific and proteasome-mediated degradation of its mutant form. This two-pronged assault offers a distinct therapeutic advantage in cancers harboring activating mutations in the PIK3CA gene, the gene encoding p110α. This in-depth technical guide provides a comprehensive overview of this compound's dual mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Introduction to this compound and the PI3K Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often driven by mutations in PIK3CA, is a common feature of many human cancers, making it a prime target for therapeutic intervention. This compound was developed as a selective inhibitor of Class I PI3K isoforms, demonstrating a strong preference for p110α, p110γ, and p110δ over p110β.[1][2][3] This selectivity profile was intended to maximize efficacy in PIK3CA-mutant tumors while mitigating some of the toxicities associated with pan-PI3K inhibition.

What sets this compound apart is its ability to not only block the kinase function of p110α but also to specifically trigger the degradation of the mutant p110α protein.[4][5][6][7] This dual action leads to a more profound and sustained inhibition of downstream signaling, contributing to its enhanced potency in cancer models with PIK3CA mutations.[4][5][6]

The Dual Mechanism of Action of this compound

Kinase Inhibition: Blocking the ATP-Binding Pocket

The first facet of this compound's action is its function as an ATP-competitive inhibitor of the PI3K catalytic subunit. By binding to the ATP-binding pocket, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K pathway. This blockade of PIP3 production leads to the subsequent inhibition of downstream effectors such as Akt and mTOR, ultimately resulting in reduced cell proliferation and increased apoptosis.

Mutant p110α Degradation: A Unique Second Hit

The second, and more unique, mechanism of this compound is its ability to induce the degradation of the mutant p110α protein.[4][5][6] This effect is specific to the mutant form of the protein, with little to no impact on the wild-type p110α.[5][6] This degradation is mediated by the ubiquitin-proteasome system.[4][5] this compound treatment leads to the ubiquitination of mutant p110α, marking it for destruction by the proteasome. This selective degradation removes the oncogenic driver from the cell, leading to a more durable suppression of PI3K signaling than can be achieved by kinase inhibition alone.

References

- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ER+, HER2− advanced breast cancer treated with this compound and fulvestrant: genomic landscape and associated clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and biomarker results from phase I/II study of PI3K inhibitor alpelisib plus nab-paclitaxel in HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Structural and Functional Analysis of Taselisib Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taselisib (GDC-0032) is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) family, with particular activity against the p110α, p110δ, and p110γ isoforms, while sparing the p110β isoform.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[3][4][5] This makes PI3Kα a compelling therapeutic target. This compound exhibits a unique dual mechanism of action, not only inhibiting the kinase activity of PI3K but also promoting the degradation of mutant p110α protein.[3][6][7] This guide provides an in-depth technical overview of the structural and functional aspects of this compound binding, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

| PI3K Isoform | Ki (nM) | Selectivity vs. PI3Kβ |

| PI3Kα | 0.29[1][8] | >30-fold[1] |

| PI3Kβ | 9.1[8] | - |

| PI3Kγ | 0.97[1][8] | >10-fold[1] |

| PI3Kδ | 0.12[1][8] | >10-fold[1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) | Reference |

| MCF7-neo/HER2 | Breast Cancer | HER2-amplified | 2.5 | [1] |

| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | PIK3CA mutant or amplified | Nanomolar range | [9] |

| USPC-ARK-1 | Uterine Serous Carcinoma | PIK3CA mutated/HER2+ | 14 ± 2 | [10] |

| USPC-ARK-4 | Uterine Serous Carcinoma | PIK3CA wild type/HER2- | 660 ± 100 | [10] |

Structural Analysis of this compound Binding

The structural basis of this compound's potent and selective inhibition of PI3Kα has been elucidated through X-ray crystallography. The crystal structure of this compound in complex with the p110α subunit of PI3K (PDB ID: 8EXL) reveals that the inhibitor binds to the ATP-binding pocket of the kinase domain.[11] This interaction is critical for blocking the catalytic activity of the enzyme. The selectivity of this compound for the α, δ, and γ isoforms over the β isoform is attributed to specific amino acid differences within the ATP-binding site.[12]

Functional Analysis of this compound

Functionally, this compound exhibits a dual mechanism of action that is particularly effective in cancers harboring PIK3CA mutations.[3][6]

-

Kinase Inhibition : By binding to the ATP pocket, this compound directly blocks the kinase activity of p110α, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[13][14] This leads to the downstream inhibition of the Akt/mTOR signaling cascade, resulting in reduced cell proliferation and survival.[15][16][17]

-

Degradation of Mutant p110α : Uniquely, this compound induces the ubiquitin-mediated, proteasome-dependent degradation of mutant p110α protein.[3][6][7] This effect is specific to the mutant form of the protein and is not observed with wild-type p110α or with other PI3K inhibitors.[3][6] This leads to a more sustained and profound inhibition of the PI3K pathway in cancer cells with PIK3CA mutations.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][5][15] The following diagram illustrates the central role of PI3Kα in this pathway and the inhibitory effect of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. tenovapharma.com [tenovapharma.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Phosphatidylinositol 3-kinase (PI3Kα)/AKT axis blockade with this compound or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound moderates neuropathic pain through PI3K/AKT signaling pathway in a rat model of chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]

Taselisib: An In-Depth In Vivo Profile of a PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of Taselisib (GDC-0032), a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This compound demonstrates greater selectivity for mutant PI3Kα, a key oncogenic driver in various cancers, making it a significant agent in precision oncology research.[1][2] This document synthesizes preclinical and clinical data, presenting key findings in a structured format to facilitate understanding and application in research and development settings.

Core Mechanism of Action

This compound is a β-sparing PI3K inhibitor that targets the p110α, p110δ, and p110γ isoforms with high potency, while exhibiting approximately 30-fold less activity against the p110β isoform.[3][4] Its primary mechanism involves blocking the ATP-binding pocket of the PI3K catalytic subunit, thereby inhibiting the downstream signaling cascade that regulates cell proliferation, survival, and metabolism.[5][6] A unique characteristic of this compound is its dual mechanism of action: beyond kinase inhibition, it induces the ubiquitin-mediated proteasomal degradation of mutant p110α protein.[7][8] This leads to a more sustained pathway suppression in cancer cells harboring PIK3CA mutations.[9][10]

Pharmacokinetics: A Multi-Species Overview

This compound has been characterized in several preclinical species and in humans, demonstrating generally favorable pharmacokinetic properties.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats, dogs, and humans using radiolabeled this compound ([14C]this compound) have elucidated its ADME profile.[1][2] Absorption is rapid in rats and dogs, and moderately slow in humans.[1][2] The major route of excretion across these species is through feces, with high recovery of the administered dose.[1][2]

This compound is the primary circulating component, with no single metabolite accounting for more than 10% of the total drug-related material in circulation.[1][2] The main metabolic pathways are oxidation and amide hydrolysis.[1][2] A unique, dog-specific N-methylation metabolite has been identified.[1][2] In humans, metabolism plays a minor role in clearance, with the majority of the dose being recovered as the parent drug.[1][2]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound across different species.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Species and Humans

| Species | Dose | Tmax (h) | Cmax | AUC | F (%) | t1/2 (h) | Ref |

| Rat | [Specify Dose] | Rapid | [Data not available] | [Data not available] | 35.9 | [Data not available] | [1][2] |

| Dog | [Specify Dose] | Rapid | [Data not available] | [Data not available] | 71.4 | [Data not available] | [1][2] |

| Human | [Therapeutic Dose] | Moderately Slow | [Data not available] | [Data not available] | 57.4 | ~40 | [1][3][5][6][11][12] |

In Vivo Pharmacodynamics: Target Engagement and Anti-Tumor Efficacy

This compound's pharmacodynamic effects have been demonstrated through the inhibition of the PI3K signaling pathway and subsequent anti-tumor activity in various preclinical models.

PI3K Pathway Inhibition

In vivo studies using xenograft models have confirmed that this compound effectively inhibits the PI3K pathway. Following oral administration in mice bearing Cal-33 (head and neck squamous cell carcinoma) or KPL-4 (breast cancer) xenografts, a significant reduction in the phosphorylation of downstream effectors such as AKT, PRAS40, and S6 ribosomal protein was observed.[5][13] This pathway suppression can be observed as early as 2 hours post-treatment and can be sustained for up to 24 hours at efficacious doses.[5][13]

Anti-Tumor Efficacy in Xenograft Models

This compound has shown dose-dependent tumor growth inhibition in multiple xenograft models, particularly those with PIK3CA mutations.

Table 2: Summary of In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Key Genetic Alteration(s) | Dose Regimen | Tumor Growth Inhibition (TGI) | Outcome | Ref |

| MCF7-neo/HER2 | Breast Cancer | HER2 Amplification | 1.4 - 22.5 mg/kg, daily, oral | Dose-dependent increase | Tumor growth delay and regressions | [3][14] |

| KPL-4 | Breast Cancer | PIK3CA Mutation | [Indicated Doses], daily, oral | Dose-dependent | Significant reduction in tumor volume | [5][6][15] |

| Cal-33 | Head and Neck Squamous Cell Carcinoma | PIK3CA Mutation | 5 mg/kg | [Data not available] | Enhanced anti-tumor effects with radiotherapy | [13] |

| USPC-ARK-1 | Uterine Serous Carcinoma | PIK3CA Mutation, HER2 Amplification | [Specify Dose] | Significant | Slower tumor growth and improved overall survival | [16][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key in vivo experiments.

In Vivo Xenograft Efficacy Studies

-

Animal Models: Typically, 6-week-old female athymic nude (nu/nu) mice are used.[14]

-

Cell Implantation: Cancer cell lines (e.g., KPL-4, MCF7-neo/HER2) are harvested and resuspended in a mixture of culture media and Matrigel (1:1 ratio).[14] A specific number of cells (e.g., 5 x 10^5) are then injected subcutaneously into the flanks of the mice.[14]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[14] Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

-

Drug Administration: this compound is formulated in a vehicle such as 0.5% methylcellulose and 0.2% Tween-80 in sterile water.[14] The drug is administered orally, typically once daily, at specified doses for a defined treatment period (e.g., 21 days).[5] A control group receives the vehicle only.

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.[5]

In Vivo Pharmacodynamic Analysis (Western Blot)

-

Study Design: Tumor-bearing mice are treated with a single oral dose of this compound or vehicle.

-

Tumor Harvesting: At specified time points post-dose (e.g., 2, 6, 24 hours), mice are euthanized, and tumors are excised.[13]

-

Protein Extraction: Tumors are homogenized and lysed in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6) and a loading control (e.g., β-actin).

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to assess the level of protein phosphorylation.

Visualizations

PI3K Signaling Pathway and this compound's Point of Intervention

Caption: PI3K signaling pathway and the inhibitory action of this compound.

General Workflow for In Vivo Xenograft Studies

Caption: Standard workflow for assessing this compound efficacy in xenograft models.

References

- 1. Absorption, Metabolism, and Excretion of this compound (GDC-0032), a Potent β-Sparing PI3K Inhibitor in Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tenovapharma.com [tenovapharma.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Phase I Dose-Escalation Study of this compound, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy this compound (GDC0032) from Supplier InvivoChem [invivochem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Taselisib in Preclinical Models: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage and administration of Taselisib (GDC-0032) in preclinical models. It includes detailed experimental protocols and data presented in a clear, comparative format to guide future research.

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with greater sensitivity for the p110α isoform, particularly in the context of PIK3CA mutations.[1][2][3] Preclinical studies have demonstrated its antitumor activity, including tumor growth arrest and regression in various cancer models harboring PIK3CA mutations.[1][4] This document outlines the established dosages and administration methods from these foundational preclinical studies to facilitate the design of new experiments.

I. Dosage and Administration in In Vivo Models

This compound is orally bioavailable and has been extensively studied in various xenograft models of cancer.[1][2][4] Administration is typically performed via oral gavage, with the drug formulated in a vehicle designed for optimal suspension and delivery.

Quantitative Data Summary

The following tables summarize the dosages and administration schedules of this compound used in different preclinical cancer models.

Table 1: this compound Dosage in Murine Xenograft Models

| Cancer Type | Model | Dosage | Administration Route | Frequency | Vehicle | Reference |

| Uterine Serous Carcinoma | Primary USC cell line xenografts (PIK3CA mutated, HER2/neu amplified) | 11.25 mg/kg | Oral gavage | Once daily, 5 days/week | 0.5% methylcellulose, 0.2% Tween 80 | [4][5] |

| Uterine Serous Carcinoma | USC-ARK-1 cell line xenografts (PIK3CA mutated, CCNE1 amplified) | 10 mg/kg | Oral gavage | Once daily, 5 days/week for 3 weeks | 0.5% methylcellulose, 0.2% Tween 80 | [4] |

| Breast Cancer | KPL-4 xenografts (PIK3CA H1047R mutant) | 0.20, 0.39, 0.78, 1.56, 6.25, 25 mg/kg | Oral gavage | Daily for 21 days | 0.5% methylcellulose, 0.2% Tween 80 | [1][3][6] |

| Head and Neck Squamous Cell Carcinoma | Cal-33 xenografts (PIK3CA mutant) | 5 mg/kg | Oral gavage | Daily | 0.5% methylcellulose, 0.2% TWEEN-80 | [7] |

| Head and Neck Squamous Cell Carcinoma | Patient-derived xenograft (PIK3CA E542K mutant) | 5 mg/kg | Oral gavage | Daily for 14 days | Not specified | [7] |

II. Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments involving this compound.

A. In Vivo Xenograft Efficacy Study

This protocol outlines the steps for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

- Culture human cancer cells (e.g., KPL-4, Cal-33, or primary USC cells) in appropriate media.

- Harvest cells in their exponential growth phase.

- Resuspend cells in a 1:1 mixture of culture media and Matrigel.[7]

- Subcutaneously inject 5 x 10^5 cells into the flank of 6-week-old immunodeficient mice (e.g., Nu/Nu or SCID).[7]

2. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by measuring tumor volume with calipers.

- Calculate tumor volume using the formula: V = length × (width)^2 × 0.5.[4][5]

- Once tumors reach a volume of approximately 0.1 cm³ to 0.2 cm³, randomize mice into treatment and control groups (typically 5-10 mice per group).[4][5][7]

3. This compound Formulation and Administration:

- Prepare the vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in water.[1][4][5][7]

- Suspend this compound in the vehicle to the desired concentration.

- Administer the this compound suspension or vehicle control to the respective groups via oral gavage at the specified dosage and frequency (see Table 1).

4. Efficacy Assessment:

- Measure tumor volume and mouse weight twice a week throughout the study.[4]

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

B. Western Blot Analysis for PI3K Pathway Inhibition

This protocol describes the assessment of this compound's pharmacodynamic effects on the PI3K signaling pathway in tumor samples.

1. Sample Preparation:

- Harvest cultured cells or excise tumors from treated and control animals.

- Lyse cells or homogenize tumors in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

- Centrifuge the lysates to pellet cellular debris and collect the supernatant.

- Determine protein concentration using a BCA assay.[3]

2. SDS-PAGE and Immunoblotting:

- Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.[8][9]

- Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[8]

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against phosphorylated and total AKT (S473), S6 (S235/S236), and PRAS40 (T246) overnight at 4°C.[3][7][8]

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

C. In Vitro Cell Viability Assay

This protocol details the determination of this compound's effect on cancer cell viability.

1. Cell Plating:

- Seed cancer cells in 96-well plates at a density of approximately 1000 cells per well and allow them to attach overnight.

2. Drug Treatment:

- Treat the cells with a serial dilution of this compound (e.g., 0.05 µM to 2.0 µM) or vehicle control.[5]

- Incubate the plates for 72 hours.[5]

3. Viability Assessment (ATP-based assay):

- Equilibrate the plates to room temperature.

- Add a cell viability reagent (e.g., CellTiter-Glo®) that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

- Measure luminescence using a plate reader.

- Alternatively, a flow cytometry-based assay using propidium iodide staining can be used to quantify viable cells.[5]

4. Data Analysis:

- Calculate the percentage of viable cells relative to the vehicle-treated control.

- Determine the IC50 value of this compound for each cell line.

D. Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after this compound treatment.

1. Cell Seeding and Treatment:

- Plate cells at a low density in 6-well plates.

- Treat with various concentrations of this compound for 24 hours.[7]

2. Colony Formation:

- After treatment, replace the drug-containing medium with fresh medium.

- Incubate the plates for 10-14 days to allow for colony formation.[7]

3. Staining and Counting:

- Fix the colonies with 4% glutaraldehyde or 70% ethanol.[7]

- Stain the colonies with 0.1% crystal violet.[7]

- Count colonies containing at least 50 cells.[7]

4. Calculation of Surviving Fraction:

- Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

III. Visualizations

The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating this compound in preclinical models.

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

References

- 1. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. In vivo therapy [bio-protocol.org]

- 5. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduced phosphorylation of ribosomal protein S6 is associated with sensitivity to MEK inhibition in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Taselisib: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taselisib (GDC-0032) is a potent and selective, orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms, with particular potency against PI3Kα, δ, and γ.[1][2] It demonstrates enhanced activity in cancer cells harboring mutations in the PIK3CA gene.[3][4] this compound exhibits a dual mechanism of action; it not only blocks the kinase activity of PI3K but also induces the degradation of the mutant p110α protein, the catalytic subunit of PI3Kα.[3][5] This document provides detailed protocols for the use of this compound in cell culture-based experiments, including methods for assessing its effects on cell viability, signaling pathways, and the cell cycle.

Mechanism of Action

This compound selectively inhibits the α, δ, and γ isoforms of PI3K, with significantly less activity against the β isoform.[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8] In many cancers, this pathway is hyperactivated due to mutations in genes such as PIK3CA.[7] this compound blocks the ATP-binding pocket of the PI3K catalytic subunit, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This leads to reduced activation of downstream effectors such as Akt and mTOR, ultimately resulting in decreased cell proliferation and increased apoptosis.[6][9] A unique feature of this compound is its ability to induce the ubiquitin-mediated, proteasome-dependent degradation of mutant p110α protein, further enhancing its anti-tumor activity in PIK3CA-mutant cancers.[3][4][5]

Data Presentation

Table 1: Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | Ki (nM) |

| PI3Kα | 0.29[1] |

| PI3Kβ | 9.1[10] |

| PI3Kδ | 0.12[1] |

| PI3Kγ | 0.97[1] |

Table 2: Proliferative IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | IC50 | Reference |

| MCF7-neo/HER2 | Breast Cancer | Not Specified | 2.5 nM | [1] |

| p110α mutant breast cancer cell lines (average) | Breast Cancer | Mutant | 70 nM | [6] |

| Cal-33 | Head and Neck Squamous Cell Carcinoma | H1047R Mutant | ~100-200 nM | [11] |

| LB-771 | Head and Neck Squamous Cell Carcinoma | Amplified | ~200-300 nM | [11] |

| USPC-ARK-1 | Uterine Serous Carcinoma | Mutant | 0.014 µM | [2] |

| USPC-ARK-4 | Uterine Serous Carcinoma | Not Specified | 0.66 µM | [2] |

| HER2/neu amplified/PIK3CA mutated (average) | Uterine Serous Carcinoma | Mutant | 0.042 µM | [2] |

| HER2/neu non-amplified/PIK3CA wild-type (average) | Uterine Serous Carcinoma | Wild-Type | 0.38 µM | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock of this compound (Molecular Weight: 460.54 g/mol ), dissolve 4.605 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (Flow Cytometry)

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well tissue culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment and let them adhere for 24 hours.[12]

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µM).[12]

-

Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.

-

Incubate the cells for a desired period, typically 72 hours.[12]

-

Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution.[12]

-

Analyze the cells using a flow cytometer to quantify the percentage of viable (PI-negative) and non-viable (PI-positive) cells.

Cell Cycle Analysis

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well tissue culture plates

-

This compound stock solution

-

PBS

-

Ice-cold 70% ethanol

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere for 24 hours.[12]

-

Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 500 nM) for 24 hours.[12]

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 30 minutes.[12]

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at room temperature for 5 minutes.[12]

-

Add PI staining solution and incubate for at least 15 minutes in the dark.[12]

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blotting for PI3K Pathway Inhibition

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Tissue culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound at desired concentrations and time points (e.g., 100 nM for 4 hours).[11]

-

Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: General experimental workflow for this compound cell culture studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy this compound (GDC0032) from Supplier InvivoChem [invivochem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tenovapharma.com [tenovapharma.com]

- 6. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Taselisib in Combination with HER2-Directed Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the PI3K inhibitor Taselisib with HER2-directed therapies. Detailed protocols for key experiments are included to facilitate further research in this area.

Introduction

Activation of the phosphatidylinositol 3-kinase (PI3K) pathway is a well-established mechanism of resistance to HER2-directed therapies in HER2-positive breast cancer.[1][2] this compound (GDC-0032) is a potent and selective inhibitor of Class I PI3K alpha, delta, and gamma isoforms, with significantly less activity against the beta isoform.[3] Notably, this compound exhibits enhanced activity in cancer cell lines harboring PIK3CA mutations.[3][4] Preclinical and clinical evidence suggests that the combination of this compound with HER2-targeted agents can overcome resistance and improve therapeutic outcomes.[1][5]

Mechanism of Action

This compound functions through a dual mechanism: it directly inhibits PI3K signaling and also induces the degradation of the mutant p110α protein subunit of PI3K in a proteasome-dependent manner. This leads to a sustained suppression of the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[6] In the context of HER2-positive breast cancer, HER2 overexpression leads to the activation of the PI3K pathway. By inhibiting this pathway, this compound can restore sensitivity to HER2-directed therapies.

Signaling Pathway

The following diagram illustrates the interplay between the HER2 and PI3K signaling pathways and the points of intervention for HER2-directed therapies and this compound.

Preclinical Data

Preclinical studies have demonstrated the synergistic effects of combining this compound with HER2-directed therapies in HER2-positive breast cancer cell lines and xenograft models.

In Vitro Studies

In HER2-positive breast cancer cell lines, the combination of this compound with trastuzumab or T-DM1 has been shown to result in enhanced growth inhibition compared to either agent alone.

| Cell Line | HER2 Status | PIK3CA Status | This compound IC50 (nM) | Combination Effect with HER2-directed Therapy | Reference |

| AU565 | Amplified | Wild-Type | ~200 | Synergistic growth inhibition | [6] |

| KPL-4 | Amplified | H1047R Mutant | ~50 | Synergistic growth inhibition | [6] |

| HCC1954 | Amplified | E545K Mutant | Not Reported | This compound restored HER2 levels in T-DM1 resistant cells | [5] |

| MDA-MB-361 | Amplified | E545K Mutant | Not Reported | This compound restored HER2 levels in T-DM1 resistant cells | [5] |

| MDA-MB-453 | Amplified | H1047R Mutant | Not Reported | This compound restored HER2 levels in T-DM1 resistant cells | [5] |

In Vivo Studies

In xenograft models of HER2-positive breast cancer, the combination of this compound and T-DM1 was superior to either agent alone in inhibiting tumor growth.[5]

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition | Reference |

| Transgenic Mice | HER2+ Mammary Carcinoma | This compound + T-DM1 | Superior to single agents | [5] |

| Nude Mice | KPL-4 Xenograft (PIK3CA H1047R) | This compound (25 mg/kg, daily) | Significant tumor regression | [7] |

Clinical Data

A phase Ib clinical trial (NCT02390427) evaluated the safety and efficacy of this compound in combination with various HER2-directed therapies in patients with advanced HER2-positive breast cancer.[1][8]

| Cohort | Combination Therapy | Recommended Phase 2 Dose of this compound | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |

| A | This compound + T-DM1 | 4 mg daily | 6.3 months | 33% (CR: 4%, PR: 29%) | [1][5] |

| C | This compound + Trastuzumab + Pertuzumab | 4 mg daily | 1.7 months | Not Reported | [1] |

| E | This compound + Trastuzumab + Pertuzumab + Fulvestrant | 4 mg daily | 10.6 months | Not Reported | [1] |

CR: Complete Response, PR: Partial Response

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in preclinical studies of PI3K inhibitors.[6]

Materials:

-

HER2-positive breast cancer cell lines (e.g., AU565, KPL-4)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

HER2-directed therapy (e.g., Trastuzumab, T-DM1)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound and the HER2-directed therapy in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only control wells.

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This protocol is for the analysis of key proteins in the HER2 and PI3K signaling pathways.[6]

Materials:

-

HER2-positive breast cancer cell lines

-

This compound and/or HER2-directed therapy

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound and/or HER2-directed therapy for the desired time points.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Study

This is a representative protocol based on similar in vivo studies with PI3K inhibitors and HER2-directed therapies.[7][10][11]

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

HER2-positive breast cancer cells (e.g., KPL-4)

-

Matrigel

-

This compound

-

T-DM1

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers

-

Anesthesia

Procedure:

-

Subcutaneously implant 5 x 10^6 KPL-4 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

-

Vehicle control

-

This compound (e.g., 10-25 mg/kg, oral gavage, daily)

-

T-DM1 (e.g., 10-15 mg/kg, intravenous, once every 3 weeks)

-

This compound + T-DM1

-

-

Administer treatments as scheduled for a defined period (e.g., 21-28 days).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The combination of this compound with HER2-directed therapies represents a promising strategy to overcome resistance in HER2-positive breast cancer. The provided application notes and protocols offer a framework for researchers to further investigate this therapeutic approach. Careful consideration of the toxicity profile observed in clinical trials is warranted for future clinical development.

References

- 1. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. Phase Ib dose-escalation trial of this compound (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phase II Study of this compound in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 6. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-c-erbB2 (HER2) (Tyr1221, Tyr1222) Polyclonal Antibody (500-11744) [thermofisher.com]

- 9. Phospho-S6 (Ser235, Ser236) Monoclonal Antibody (cupk43k), PE (12-9007-42) [thermofisher.com]

- 10. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Taselisib and Fulvestrant Combination Therapy in PIK3CA-Mutant Breast Cancer

These application notes provide a comprehensive overview of the combination therapy of taselisib and fulvestrant for the treatment of estrogen receptor-positive (ER+), HER2-negative, PIK3CA-mutant advanced or metastatic breast cancer. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in ER-positive breast cancers, occurring in approximately 40% of patients.[3] These mutations lead to the hyperactivation of the PI3K pathway, contributing to tumor progression and resistance to endocrine therapies.[4]

This compound (GDC-0032) is a potent and selective inhibitor of class I PI3K isoforms, with enhanced activity against the p110α isoform, particularly in the presence of PIK3CA mutations.[3][5][6] Its mechanism of action is twofold: it blocks PI3K signaling and induces the degradation of the mutant p110α protein.[5][7][8][9]

Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor, leading to its destabilization and subsequent degradation by cellular proteasomes.[10][11][12] This action blocks estrogen-mediated tumor growth.[13][14]

The combination of this compound and fulvestrant represents a targeted therapeutic strategy to simultaneously inhibit the PI3K pathway and the estrogen receptor signaling pathway, offering a potential treatment for patients with PIK3CA-mutant, ER-positive advanced breast cancer that has progressed on prior endocrine therapy.

Quantitative Data Summary

The data presented below is primarily from the Phase III SANDPIPER clinical trial, which evaluated the efficacy and safety of this compound plus fulvestrant compared to placebo plus fulvestrant in postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer who had disease recurrence or progression during or after aromatase inhibitor therapy.[15][16][17][18]

Efficacy Data from the SANDPIPER Trial (PIK3CA-Mutant Cohort)

| Efficacy Endpoint | This compound + Fulvestrant (n=340) | Placebo + Fulvestrant (n=176) | Hazard Ratio (HR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |

| Investigator-Assessed Progression-Free Survival (INV-PFS) | 7.4 months | 5.4 months | 0.70 | 0.56 - 0.89 | 0.0037 |

| Blinded Independent Central Review-PFS (BICR-PFS) | Not explicitly stated, but HR was 0.66 | Not explicitly stated | 0.66 | Not explicitly stated | Not explicitly stated |

| Objective Response Rate (ORR) | 28.0% | 11.9% | Not explicitly stated | 8.4 - 23.8 | 0.0002 |

| Clinical Benefit Rate (CBR) | 51.5% | 37.3% | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Median Duration of Response (DoR) | 8.7 months | 7.2 months | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Overall Survival (OS) | Data immature at time of analysis | Data immature at time of analysis | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Data sourced from the SANDPIPER Phase III trial results.[3][15][19][20]

Safety Data from the SANDPIPER Trial (Safety-Evaluable Population)

| Adverse Event (AE) Category | This compound + Fulvestrant | Placebo + Fulvestrant |

| Serious Adverse Events | 32.0% | 8.9% |

| Grade ≥3 Adverse Events | 49.5% | 16.4% |

| AEs Leading to Discontinuation | 16.8% | 2.3% |

| AEs Leading to Dose Reduction | 36.5% | 2.3% |

Data sourced from the SANDPIPER Phase III trial results.[3][15][16]

Common Grade ≥3 Adverse Events in the this compound + Fulvestrant Arm

| Adverse Event | Percentage of Patients |

| Diarrhea | 12% |

| Hyperglycemia | 10% |

| Colitis | 3% |

| Stomatitis | 2% |

Data sourced from the SANDPIPER Phase III trial results.[19]

Signaling Pathway and Mechanism of Action

Caption: PI3K/Akt/mTOR and Estrogen Receptor signaling pathways and points of inhibition by this compound and fulvestrant.

Experimental Protocols

The following protocols are based on the methodologies employed in the SANDPIPER Phase III clinical trial.[15][16][19]

Patient Selection and Enrollment

-

Inclusion Criteria:

-

Postmenopausal women with ER-positive, HER2-negative, locally advanced or metastatic breast cancer.

-

Confirmed PIK3CA mutation in tumor tissue, as determined by a central laboratory using the cobas® PIK3CA Mutation Test.

-

Disease recurrence or progression during or after treatment with an aromatase inhibitor.

-

-

Stratification Factors:

-

Presence of visceral disease.

-

Sensitivity to prior endocrine therapy.

-

Geographic region.

-

PIK3CA Mutation Analysis

-

Objective: To identify patients with activating mutations in the PIK3CA gene.

-

Method: Centralized testing of archival tumor tissue using the cobas® PIK3CA Mutation Test.

-

Protocol:

-

Obtain a formalin-fixed, paraffin-embedded (FFPE) tumor tissue sample from the patient.

-

Extract DNA from the tumor sample.

-

Perform real-time PCR using the cobas® instrument to detect the presence of specific PIK3CA mutations.

-

Patients with one or more detected mutations are considered PIK3CA-mutant.

-

Treatment Regimen

-

Experimental Arm:

-

This compound: 4 mg administered orally, once daily.

-

Fulvestrant: 500 mg administered as an intramuscular injection on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.

-

-

Control Arm:

-

Placebo: Administered orally, once daily.

-

Fulvestrant: 500 mg administered as per the schedule in the experimental arm.

-

Assessment of Tumor Response

-

Objective: To evaluate the effect of the treatment on tumor size and progression.

-

Method: Investigator-assessed tumor response according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

-

Protocol:

-

Perform baseline tumor assessments (e.g., CT or MRI scans) before initiating treatment.

-

Repeat tumor assessments at regular intervals (e.g., every 8 weeks).

-

Measure the longest diameter of target lesions and assess for the appearance of new lesions.

-

Categorize the response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on the RECIST 1.1 criteria.

-

Progression-Free Survival (PFS) is defined as the time from randomization to the first documentation of disease progression or death from any cause.

-

Safety and Tolerability Monitoring

-

Objective: To monitor and manage treatment-related adverse events.

-

Method: Regular monitoring of patients for clinical and laboratory signs of toxicity.

-

Protocol:

-

Conduct physical examinations and laboratory tests (e.g., complete blood count, comprehensive metabolic panel) at baseline and at regular intervals throughout the study.

-

Grade adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

-

Implement dose modifications (interruption or reduction) or treatment discontinuation for patients experiencing significant toxicities, as per the study protocol.

-

Experimental Workflow

Caption: Workflow of the SANDPIPER Phase III clinical trial.

Conclusion

The combination of this compound and fulvestrant demonstrated a statistically significant improvement in progression-free survival compared to fulvestrant alone in patients with PIK3CA-mutant, ER-positive, HER2-negative advanced breast cancer.[15][16] However, the modest clinical benefit was accompanied by a notable increase in toxicity, leading to frequent dose modifications and treatment discontinuations.[3][15][20][21] While the SANDPIPER trial established proof-of-principle for targeting the PI3K pathway in this patient population, the safety profile of this compound has limited its clinical utility.[15][16] Future research is focused on developing more selective PI3K inhibitors with an improved therapeutic index.

References

- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. tenovapharma.com [tenovapharma.com]

- 10. Fulvestrant - Wikipedia [en.wikipedia.org]

- 11. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 13. Fulvestrant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]

- 15. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Phase III, Double-Blind, Placebo-Controlled, Randomized Study of this compound Plus Fulvestrant Versus Placebo Plus Fulvestrant in Postmenopausal Women with Estrogen Receptor-Positive and HER2-Negative Locally Advanced or Metastatic Breast Cancer Who Have Disease Recurrence or Progression During or After Aromatase Inhibitor Therapy | Dana-Farber Cancer Institute [dana-farber.org]

- 18. Clinical Trial Details | GCI [georgiacancerinfo.org]

- 19. ascopubs.org [ascopubs.org]

- 20. Study of PI3K Inhibitor Added to Fulvestrant in Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 21. PI3K inhibitor/fulvestrant has modest benefit, serious toxicity in breast cancer | MDedge [mdedge.com]

Application Notes and Protocols for Evaluating Taselisib Efficacy in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to assess the in vivo efficacy of Taselisib, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha isoform. The following sections detail the mechanism of action of this compound, present quantitative data from preclinical xenograft studies, and provide step-by-step experimental protocols.

Introduction to this compound and its Mechanism of Action

This compound (GDC-0032) is an orally bioavailable small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3K, with increased potency against mutant forms of PIK3CA.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in various cancers.[2] Activating mutations in the PIK3CA gene are among the most common genetic alterations in solid tumors, particularly in breast cancer.[2]

This compound exerts its anti-tumor effects by blocking the kinase activity of PI3Kα, thereby inhibiting the downstream signaling cascade. This leads to decreased phosphorylation of Akt and other downstream effectors, ultimately resulting in cell cycle arrest and apoptosis in cancer cells harboring PIK3CA mutations.[3] Preclinical studies have demonstrated that this compound induces tumor regressions in both cell culture-derived and patient-derived xenograft (PDX) models with PIK3CA mutations.[3]

Data Presentation: In Vivo Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various xenograft models.

| Xenograft Model | Cancer Type | PIK3CA Mutation | This compound Dose & Schedule | Outcome | Reference |

| KPL-4 | Breast Cancer | H1047R | 0.2, 0.39, 0.78, 1.56, 6.25, 25 mg/kg, daily oral | Dose-dependent tumor growth inhibition and regressions. | [4] |

| USPC-ARK-1 | Uterine Serous Carcinoma | E542K and H1047R | 11.25 mg/kg, daily oral | Significantly slower tumor growth and improved overall survival. | [5] |

| Cal-33 | Head and Neck Squamous Carcinoma | H1047R | 5 mg/kg, daily oral | Potent impairment of PI3K signaling. | [6] |

| Patient-Derived Xenograft (PDX) | Oropharynx Squamous Cell Carcinoma | E542K | 5 mg/kg, daily oral for 14 days | Tumor growth delay. | [6] |

| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |

| KPL-4 Breast Cancer | Vehicle Control | ~1200 | - |

| This compound (6.25 mg/kg) | ~200 | ~83% | |

| This compound (25 mg/kg) | <100 (regression) | >100% | |

| USPC-ARK-1 Uterine Cancer | Vehicle Control | >1000 (at 2 weeks) | - |

| This compound (11.25 mg/kg) | Significantly reduced vs. control | Not explicitly stated, but significant growth inhibition observed. |

Note: The data in the tables are compiled from the cited literature and represent a snapshot of the reported findings. For detailed results, please refer to the original publications.

Mandatory Visualizations

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound efficacy in xenograft models.

Experimental Protocols

The following are detailed protocols for key experiments involved in evaluating the in vivo efficacy of this compound using xenograft models.

Protocol 1: Establishment of Cell Line-Derived Xenografts (CDX)

Materials:

-

PIK3CA-mutant cancer cell line (e.g., KPL-4, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

6-8 week old female immunodeficient mice (e.g., NU/NU, NOD/SCID)

-

Syringes (1 mL) with 27-gauge needles

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.

-

Cell Harvesting:

-

Wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and collect the cells into a conical tube.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count and assess viability (should be >95%).

-

-

Cell Implantation:

-

Adjust the cell concentration to 1 x 107 to 2 x 107 cells/mL in sterile PBS.

-

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

-

Anesthetize the mouse.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Proceed with this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Protocol 2: Establishment of Patient-Derived Xenografts (PDX)

Materials:

-

Fresh patient tumor tissue

-

Sterile transport medium

-

Scalpels and forceps

-

Gentle cell dissociation kit or collagenase/dispase solution

-

6-8 week old female immunodeficient mice (e.g., NOD/SCID)

-

Surgical tools for implantation

-

Sutures or wound clips

Procedure:

-

Tissue Acquisition and Processing:

-

Collect fresh tumor tissue from patients under sterile conditions and place it in transport medium on ice.

-

In a sterile biosafety cabinet, mince the tumor tissue into small fragments (1-3 mm³).

-

(Optional) Dissociate a portion of the tissue into a single-cell suspension using a gentle cell dissociation kit or enzymatic digestion.

-

-

Implantation:

-

Anesthetize the mouse.

-

Make a small incision in the skin on the flank or at the orthotopic site (e.g., mammary fat pad).

-

Create a subcutaneous pocket or expose the target organ.

-

Implant a single tumor fragment into the pocket or onto the organ.

-

Close the incision with sutures or wound clips.

-

-

Tumor Monitoring and Passaging:

-

Monitor the mice for tumor growth. Palpation and/or imaging techniques can be used.

-

Once the primary tumor (P0) reaches a sufficient size (e.g., ~1000 mm³), euthanize the mouse and aseptically excise the tumor.

-

The excised tumor can be processed into fragments for serial passaging into new cohorts of mice (P1, P2, etc.) to expand the model.

-

Protocol 3: this compound Administration and Efficacy Evaluation

Materials:

-

Tumor-bearing mice (CDX or PDX)

-

This compound (GDC-0032)

-

Vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween-80 in water)

-

Oral gavage needles

-

Calipers

-

Analytical balance

Procedure:

-

Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups with comparable average tumor volumes.

-

This compound Formulation: Prepare a fresh suspension of this compound in the vehicle solution at the desired concentration (e.g., 5 mg/mL for a 10 mL/kg dose).

-

Drug Administration:

-

Administer this compound to the treatment group via oral gavage daily.

-

Administer an equal volume of the vehicle solution to the control group.

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health and behavior of the mice daily.

-

Continue treatment for the duration specified in the study design (e.g., 21 days).

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

(Optional) Collect tumor tissue and blood samples for pharmacodynamic and biomarker analysis (e.g., Western blot for p-Akt, immunohistochemistry).

-

-

Data Analysis:

-

Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the observed differences.

-

References

- 1. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]